molecular formula C17H15N5O2 B6455462 N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548983-87-3

N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455462
CAS No.: 2548983-87-3
M. Wt: 321.33 g/mol
InChI Key: GUOMGGNVMRJFJQ-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a complex heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. The unique structure of this compound, which includes a cyclopropyl group and a carbamoylphenyl moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the carbamoylphenyl moiety, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and enhance its potential for specific therapeutic applications .

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c18-16(23)11-3-1-2-4-12(11)20-17(24)13-7-8-15-19-14(10-5-6-10)9-22(15)21-13/h1-4,7-10H,5-6H2,(H2,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOMGGNVMRJFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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